6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
描述
6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is a spirocyclic compound featuring a bicyclic structure with a six-membered azaspiro ring fused to a cyclopropane moiety (spiro[2.5]octane). The tert-butyl and methyl ester groups at positions 6 and 1, respectively, confer steric bulk and modulate electronic properties. Spirocyclic compounds like this are pivotal in medicinal chemistry due to their conformational rigidity, which enhances binding selectivity in drug discovery .
属性
IUPAC Name |
6-O-tert-butyl 2-O-methyl 6-azaspiro[2.5]octane-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-5-14(6-8-15)9-10(14)11(16)18-4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDLMMIRAHZFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate typically involves the reaction of tert-butylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.
科学研究应用
6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target.
相似化合物的比较
Comparative Analysis with Similar Compounds
Substituent Variations: Ethyl vs. Methyl Esters
The ethyl-substituted analog, 6-tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate (CAS: 1242268-17-2, C₁₅H₂₅NO₄, MW: 283.36), differs by an ethyl group at position 1. Key comparisons include:
- Synthetic Accessibility : Ethyl esters are commonly used in intermediates due to ease of hydrolysis; methyl esters may require harsher conditions for deprotection .
- Commercial Availability : The ethyl variant is widely available (e.g., Combi-Blocks, 95% purity) at premium pricing (e.g., 1g for €1,286), whereas the methyl analog is less documented .
Table 1: Substituent Impact on Properties
Spiro Ring Variations: [2.5] vs. [3.4] Systems
Compounds like 6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate (CAS: 2055841-96-6) feature a larger spiro[3.4]octane core. Key distinctions:
- Conformational Flexibility : The spiro[3.4] system allows greater flexibility due to a seven-membered ring, whereas the spiro[2.5] system (cyclopropane fusion) imposes rigidity .
- Synthetic Yield : The spiro[3.4] analog is synthesized in 81% yield via a one-pot procedure, suggesting scalability advantages over spiro[2.5] derivatives .
Aromatic vs. Aliphatic Substituents
6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate (C₁₈H₂₃NO₄) introduces a benzyl group, contrasting with the tert-butyl group in the target compound:
Functional Group Modifications
The cyano-substituted derivative (6-tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate) introduces a nitrile group, which:
- Cost: Priced at €529 for 50mg, this variant is significantly costlier than non-cyano analogs, reflecting synthetic complexity .
Research Implications and Gaps
- Synthetic Routes : The target compound likely follows pathways similar to ethyl analogs (e.g., tert-butyl esterification, cyclopropanation), but optimized conditions for methyl ester formation are needed .
- Biological Activity: No direct data exists for the methyl ester; however, spiro[2.5] systems are explored in protease inhibitors and GPCR modulators .
- Analytical Data : CCS and HRMS data for the benzyl analog () could guide characterization of the methyl variant.
生物活性
6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate (CAS Number: 871727-04-7) is a compound characterized by its unique spirocyclic structure, which contributes to its potential biological activity. It has garnered attention in pharmaceutical research due to its structural properties and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is , with a molecular weight of approximately 269.34 g/mol. The compound features a complex spirocyclic arrangement that may influence its interaction with biological systems.
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific mechanism of action for 6-tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate has not been fully elucidated but is hypothesized to involve modulation of various biochemical pathways.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Cytotoxicity : Preliminary cytotoxicity assays indicated that 6-tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate exhibits selective toxicity towards certain cancer cell lines, making it a candidate for further development in cancer therapeutics.
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models indicated that administration of the compound resulted in significant reduction of inflammation markers when compared to control groups. The findings suggest that the compound may inhibit the NF-kB pathway, a critical regulator of inflammatory responses.
Case Study 2: Anticancer Potential
In a recent investigation involving various human cancer cell lines, the compound showed promising results in reducing cell viability at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₄ |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 871727-04-7 |
| Purity | >95% |
| Biological Activity | Effect Observed |
|---|---|
| Anti-inflammatory | Inhibition of cytokine release |
| Cytotoxicity | Reduced viability in cancer cells |
常见问题
Q. What are the recommended synthetic routes for 6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, and what analytical techniques validate its purity?
- Methodological Answer : The compound can be synthesized via esterification or coupling reactions using tert-butyl and methyl carboxylate precursors. For example, tert-butyl-protected intermediates (e.g., similar to 2-Benzyl 6-tert-butyl analogs) are synthesized under anhydrous conditions with catalysts like DMAP or DCC . Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Comparative retention times and spectral matching with known standards are critical .
Q. What safety protocols should be followed given limited toxicity data for this compound?
- Methodological Answer : Due to insufficient toxicity and ecotoxicity data (e.g., no LD50 or EC50 values available), researchers should adhere to strict handling protocols:
- Use fume hoods and PPE (gloves, lab coats, goggles).
- Avoid inhalation or skin contact, as recommended for structurally similar azaspiro compounds .
- Follow waste disposal guidelines for hazardous organics (e.g., incineration or solvent recovery) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2³ factorial design can systematically evaluate variables like temperature (e.g., 25°C vs. 60°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (THF vs. DCM). Response variables include yield and enantiomeric excess (EE). For example, interactions between temperature and catalyst loading may reveal non-linear effects on reaction efficiency. Post-ANOVA analysis identifies dominant factors, enabling cost-effective optimization .
Q. How can contradictions in spectroscopic data between studies be resolved?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., shifts in carbonyl peaks) may arise from solvent polarity or tautomeric equilibria. Cross-validation strategies include:
Q. What computational methods predict the reactivity of this compound in novel spirocyclic frameworks?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model steric effects from the tert-butyl group and electronic contributions of the azaspiro ring. Transition state analysis (e.g., for ring-opening reactions) identifies kinetic barriers, while Natural Bond Orbital (NBO) analysis reveals charge distribution at reactive sites. MD simulations (e.g., in Gaussian or ORCA) assess conformational stability under varying pH or solvent conditions .
Q. How can researchers integrate this compound into broader theoretical frameworks for spirocyclic drug design?
- Methodological Answer : The compound’s spirocyclic core can be contextualized within the "steric shielding" hypothesis, where bulky substituents (e.g., tert-butyl) enhance metabolic stability. Researchers should:
- Map its pharmacokinetic properties (LogP, PSA) against known bioavailable spirocycles.
- Test in vitro against cytochrome P450 enzymes to validate theoretical predictions.
- Align findings with conceptual frameworks like the "molecular complexity principle" for drug discovery .
Data Interpretation & Theoretical Integration
Q. What strategies address low yields in multi-step syntheses involving this compound?
- Methodological Answer : Low yields may stem from intermediate instability or competing side reactions. Mitigation approaches:
Q. How can researchers identify gaps in the mechanistic understanding of this compound’s reactivity?
- Methodological Answer : Systematic literature reviews should highlight unresolved questions, such as the role of solvent coordination in azaspiro ring rearrangements. Advanced techniques:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
